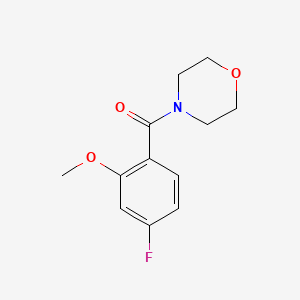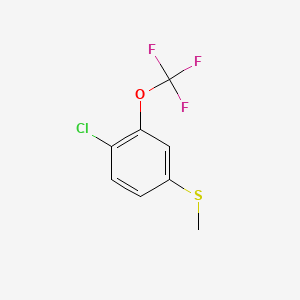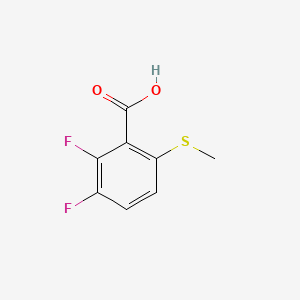
(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane” is a chemical compound with the formula C8H8FIS . It has a molecular weight of 282.12 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H8FIS . This indicates that it contains eight carbon atoms, eight hydrogen atoms, one fluorine atom, one iodine atom, and one sulfur atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.12 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .Applications De Recherche Scientifique
(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and in the synthesis of pharmaceuticals, agrochemicals, and materials. This compound is also used in the synthesis of polymers, dyes, and other chemical compounds. This compound has also been used in the synthesis of chiral compounds and in the synthesis of optically active compounds. This compound has also been used in the synthesis of peptides, peptidomimetics, and other peptide-based compounds.
Mécanisme D'action
(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane has a unique mechanism of action. It is a highly reactive compound that is capable of undergoing a variety of chemical reactions. This compound is an electrophilic reagent, meaning that it is capable of attacking electron-rich sites on molecules. This compound is also capable of forming covalent bonds with electron-deficient sites on molecules. This allows it to be used in the synthesis of a wide range of organic compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on enzymes involved in the synthesis of fatty acids, amino acids, and other organic compounds. This compound has also been shown to have an inhibitory effect on enzymes involved in the metabolism of carbohydrates and lipids. This compound has also been shown to have an inhibitory effect on enzymes involved in the synthesis of DNA, RNA, and other nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane has a number of advantages and limitations for lab experiments. One of the main advantages of using this compound is its high reactivity, which allows it to be used in a wide range of organic synthesis reactions. This compound is also relatively inexpensive and can be easily obtained from chemical suppliers. However, this compound is a highly reactive compound and must be handled with care. It should always be used in a well-ventilated area and with appropriate safety equipment.
Orientations Futures
There are a number of potential future directions for the use of (2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane in scientific research. This compound could be used in the synthesis of new pharmaceuticals, agrochemicals, and materials. It could also be used in the synthesis of polymers, dyes, and other chemical compounds. This compound could also be used in the synthesis of chiral compounds, optically active compounds, and peptide-based compounds. In addition, this compound could be used in the synthesis of novel compounds that could have potential applications in the medical and pharmaceutical fields.
Méthodes De Synthèse
(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane is synthesized through a two-step process. First, the starting material, 2-fluoro-5-iodo-3-methylphenol (FIP), is reacted with sulfuric acid in a reaction flask. This reaction produces this compound, which is then isolated and purified. The purified this compound is then reacted with a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.
Safety and Hazards
Propriétés
IUPAC Name |
2-fluoro-5-iodo-1-methyl-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIS/c1-5-3-6(10)4-7(11-2)8(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTWMDVFJNVHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)SC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














